2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide
Description
This benzothiazolium iodide derivative is a structurally complex compound characterized by an extended π-conjugated system. Its core features two 3-ethyl-1,3-benzothiazol-2(3H)-ylidene moieties linked via ethenyl bridges to a cyclohexen ring substituted with a dimethylamino group. The (E)-configuration of the double bonds ensures planar geometry, critical for electronic delocalization .
Properties
Molecular Formula |
C30H34IN3S2 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(6E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclohexen-1-amine;iodide |
InChI |
InChI=1S/C30H34N3S2.HI/c1-5-32-24-14-7-9-16-26(24)34-28(32)20-18-22-12-11-13-23(30(22)31(3)4)19-21-29-33(6-2)25-15-8-10-17-27(25)35-29;/h7-10,14-21H,5-6,11-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YNTQDNMFDYPKBR-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3N(C)C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3N(C)C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process may include:
Formation of the benzothiazole ring: This can be achieved through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the dimethylamino group: This step may involve the reaction of the intermediate with dimethylamine under suitable conditions.
Cyclohexene ring formation: This can be done through cyclization reactions involving appropriate precursors.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, followed by purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-yl)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide (): Substituents: Methoxy groups on benzothiazole rings; methyl on cyclohexen. Impact: Methoxy groups enhance electron-donating capacity, red-shifting absorption spectra compared to the target compound’s dimethylamino group .
3-Ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide ():
- Substituents: 5,5-Dimethylcyclohexen; (2Z)-configuration in one benzothiazole.
- Impact: Steric hindrance from 5,5-dimethyl groups reduces conjugation efficiency, lowering molar absorptivity relative to the target compound .
3-ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide (): Substituents: 2,5,5-Trimethylcyclohexen. Impact: Increased hydrophobicity due to methyl groups may reduce aqueous solubility compared to the dimethylamino-containing target compound .
Comparative Data Table
*Predicted based on substituent effects.
Functional Differences
Biological Activity
The compound 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C29H32ClN3O4S2
- Molar Mass : 586.17 g/mol
- CAS Number : 33628-25-0
Anticonvulsant Activity
Research has indicated that compounds similar to the target molecule exhibit anticonvulsant properties. A study evaluated various benzothiazolone derivatives for their ability to inhibit seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models. Compounds demonstrated significant anticonvulsant activity with effective doses (ED50) ranging from 7.6 to 18.6 mg/kg, suggesting a potential for therapeutic applications in seizure disorders .
Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MIC) that indicate substantial antibacterial activity .
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related benzothiazole derivatives has shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Study on Anticonvulsant Activity
In a systematic evaluation of benzothiazolone derivatives, compounds were tested for their efficacy against seizures in mice. Notably, certain derivatives exhibited strong binding affinity to sigma receptors, which are implicated in neuroprotection and seizure modulation. The most active compounds showed protective indices indicating low toxicity alongside effective anticonvulsant properties .
Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The findings revealed that certain compounds significantly inhibited bacterial growth, with MIC values comparable to standard antibiotics. This suggests that modifications in the molecular structure can enhance the antimicrobial potency of benzothiazole derivatives.
Data Tables
| Biological Activity | Tested Compounds | ED50 (mg/kg) | MIC (µg/mL) |
|---|---|---|---|
| Anticonvulsant | Benzothiazolone Derivatives | 7.6 - 18.6 | N/A |
| Antimicrobial | Benzothiazole Derivatives | N/A | 8 - 32 |
| Cytotoxicity | Various Cancer Cell Lines | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
